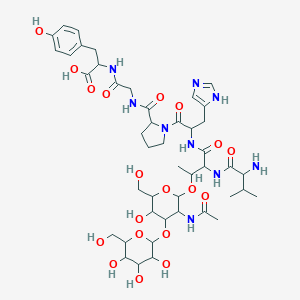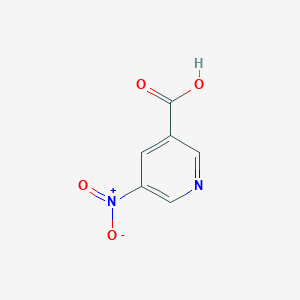
5-Nitronicotinic acid
描述
5-Nitronicotinic acid is an organic compound with the molecular formula C6H4N2O4 It is a derivative of nicotinic acid, where a nitro group is substituted at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 5-Nitronicotinic acid can be synthesized through various methods. One common approach involves the cyclocondensation of nitroacetone, ethyl orthoformate, and enamines. This reaction yields 3-cyano-5-nitropyridines, which can be further oxidized to produce this compound . Another method involves the partial hydrolysis of nitriles in concentrated sulfuric acid and alkali solution in the presence of hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For example, a three-step reaction sequence includes the use of ethanol, hydrazine hydrate, and hydrogen peroxide, followed by aqueous acetic acid and copper(II) sulfate solution, and finally potassium permanganate in water .
化学反应分析
Types of Reactions: 5-Nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-aminonicotinic acid.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-Nitronicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5-nitronicotinic acid involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to 5-nitronicotinic acid, lacking the nitro group.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxyl group at the 4-position.
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxyl group at the 2-position.
Uniqueness: this compound is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyridinecarboxylic acids and expands its utility in various applications .
属性
IUPAC Name |
5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGBVHIUUFVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363846 | |
| Record name | 5-NITRONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2047-49-6 | |
| Record name | 5-NITRONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-nitronicotinic acid in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives, including nitriles, amides, and esters. [, ] For example, it's a key intermediate in the synthesis of 5-azidoimidacloprid, a potential photoaffinity probe for nicotinic acetylcholine receptors. []
Q2: How does the introduction of an azido group at the 5-position of imidacloprid analogs, synthesized using this compound as a precursor, affect their binding affinity to nicotinic acetylcholine receptors (nAChRs)?
A2: Research indicates that incorporating an azido group at the 5-position of imidacloprid analogs significantly enhances their binding affinity to both mammalian and insect nAChRs. [] This increased affinity makes these azido analogs promising candidates for photoaffinity probes to study these receptors.
Q3: Can this compound be used to construct metal-organic frameworks (MOFs), and what are the potential applications of such MOFs?
A3: Yes, this compound can act as a ligand in the formation of MOFs. A study demonstrated the successful synthesis of a 1D Pb(II)-based MOF using this compound. [] This MOF exhibited fluorescence properties, making it potentially useful as a bi-functional sensor for detecting Fe3+ ions and temperature changes.
Q4: Are there established methods for synthesizing this compound and its derivatives?
A4: Several methods have been developed for the preparation of this compound and its derivatives. One approach involves the Janovsky reaction of nitropyridines. [] Another method utilizes cyclocondensation reactions of nitrocarbonyl compounds and their derivatives to synthesize this compound nitriles. []
Q5: What are the potential advantages of using this compound-derived compounds as photoaffinity probes compared to other approaches?
A5: The significant increase in binding affinity to nAChRs upon the introduction of the azido group in this compound-derived compounds, like 5-azidoimidacloprid, makes them potentially advantageous as photoaffinity probes. [] This high affinity, combined with their photoreactivity, allows for more efficient and specific labeling of target receptors, leading to a better understanding of receptor structure and function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



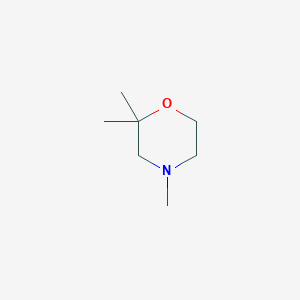
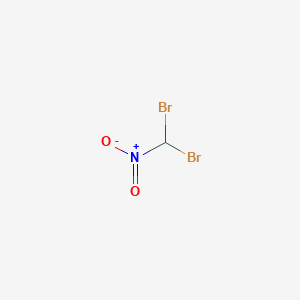
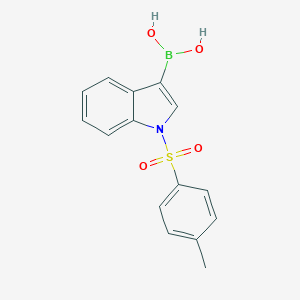

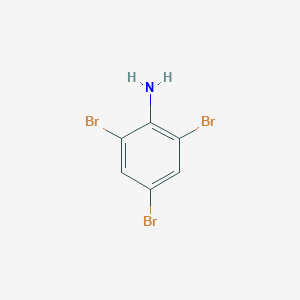
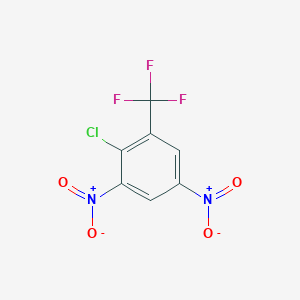

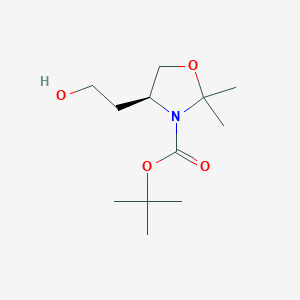
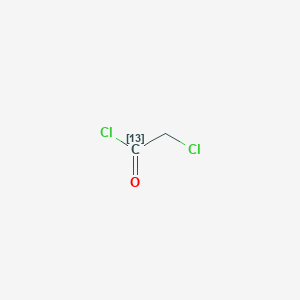
![dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate](/img/structure/B120742.png)
